Technical Whitepaper: 3-Chloro-2-ethoxypyridine-4-boronic acid
Technical Whitepaper: 3-Chloro-2-ethoxypyridine-4-boronic acid
Executive Summary
3-Chloro-2-ethoxypyridine-4-boronic acid (CAS 2096333-52-5) represents a high-value heterocyclic building block in modern medicinal chemistry. Unlike simple phenyl boronic acids, this scaffold offers a unique combination of electronic modulation and steric control. The 3-chloro substituent provides metabolic blocking and torsional strain for atropisomer control, while the 2-ethoxy group functions as a lipophilic hydrogen bond acceptor, often critical for optimizing kinase inhibitor binding affinities.
This guide details the synthesis, stability, and application of this reagent, addressing the specific challenges associated with heteroaryl boronic acids, such as protodeboronation and competitive oxidative addition.
Chemical Profile & Physical Properties[1][2][3]
| Property | Specification |
| Chemical Name | 3-Chloro-2-ethoxypyridine-4-boronic acid |
| CAS Number | 2096333-52-5 |
| Molecular Formula | C |
| Molecular Weight | 201.42 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| pKa (Boronic Acid) | ~8.5 (Estimated) |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
Structural Insight: The presence of the electronegative chlorine at the 3-position and the alkoxy group at the 2-position creates a "push-pull" electronic environment. This stabilizes the C-B bond relative to 2-pyridyl boronic acids but leaves the compound susceptible to base-catalyzed protodeboronation at elevated temperatures.
Synthetic Pathways & Production
The synthesis of CAS 2096333-52-5 is most reliably achieved via Cryogenic Halogen-Lithium Exchange . While direct metallation is possible, it lacks the regiocontrol required for high-purity pharmaceutical applications.
Validated Synthesis Protocol (Route A)
Precursor: 4-Bromo-3-chloro-2-ethoxypyridine
Reagents:
Step-by-Step Methodology:
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Preparation: Charge a flame-dried 3-neck flask with 4-bromo-3-chloro-2-ethoxypyridine (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to -78°C using a dry ice/acetone bath.
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Exchange: Add
-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes. Critical: Maintain internal temperature below -70°C to prevent "scrambling" of the lithiated species to the 3-position (via Cl elimination/benzyne mechanism). -
Borylation: Stir for 45 minutes at -78°C. Rapidly add Triisopropyl borate (1.5 eq). The solution typically turns from yellow to colorless.
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Warming: Allow the reaction to warm to room temperature over 2 hours.
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Hydrolysis: Quench with 1N HCl until pH ~3. Stir for 30 minutes to hydrolyze the boronate ester.
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Isolation: Extract with EtOAc. The boronic acid often precipitates from the organic layer upon concentration or can be recrystallized from acetonitrile/water.
Synthesis Workflow Diagram
Figure 1: Cryogenic synthesis pathway via Lithium-Halogen exchange, ensuring regioselectivity at the C4 position.
Application: Suzuki-Miyaura Cross-Coupling
The primary utility of CAS 2096333-52-5 is in Pd-catalyzed cross-coupling. However, the 3-chloro group presents a chemoselectivity challenge. If the catalyst is too active, it may undergo oxidative addition into the C3-Cl bond of the boronic acid itself (homocoupling/polymerization) rather than the intended electrophile.
Optimized Coupling Protocol
System: Pd(OAc)
Rationale:
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Ligand Selection: SPhos and XPhos are bulky, electron-rich phosphines that facilitate the transmetallation of hindered boronic acids (due to the ortho-chloro group) while preventing Pd insertion into the aryl chloride on the pyridine ring.
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Base Selection: Weak bases like Na
CO are often insufficient for sterically demanding couplings. K PO provides the necessary activation energy without accelerating protodeboronation as aggressively as hydroxides.
Catalytic Cycle & Chemoselectivity
Figure 2: Suzuki-Miyaura catalytic cycle highlighting the critical transmetallation step and the risk of competitive insertion at the C3-Cl position.
Medicinal Chemistry Utility
Bioisosterism & Pharmacokinetics
The 3-chloro-2-ethoxypyridine motif is increasingly used to replace 2-alkoxyphenyl or 2,3-dichlorophenyl rings.
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Metabolic Stability: The 3-chloro substituent blocks P450 oxidation at the vulnerable C3 position.
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Conformational Lock: When coupled to another ring, the C3-Cl creates a high rotational barrier, potentially locking the biaryl system into a specific conformation that favors receptor binding.
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Lipophilicity: The 2-ethoxy group (vs. methoxy) increases LogP slightly, improving permeability across the blood-brain barrier (BBB), making this scaffold relevant for CNS targets (e.g., CRF antagonists).
Handling & Stability (The "Boroxine" Issue)
Like many boronic acids, CAS 2096333-52-5 exists in equilibrium with its trimeric anhydride (boroxine).
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NMR Analysis: In
-DMSO, you will often see broad peaks or multiple sets of signals. This is not impurity but rather the monomer/trimer equilibrium. Addition of a drop of D O usually simplifies the spectrum to the monomeric species. -
Stoichiometry: When calculating equivalents for reactions, assume the commercial material is ~95-97% wt/wt boronic acid, with the remainder being water/boroxine. No correction is usually needed unless strict GMP stoichiometry is required.
References
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Suzuki-Miyaura Coupling Mechanisms
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
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Pyridine Boronic Acid Instability
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Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society, 132(39), 14052–14054. (Discusses heteroaryl boronic acid stability). Link
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- Li, W., & Nelson, D. P. (2006). "Systematic Study of the Synthesis of Pyridine Boronic Acids." Journal of Organic Chemistry.
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Boronic Acids in Medicinal Chemistry
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Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395. Link
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